molecular formula C15H18 B11542082 1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]

1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]

Cat. No.: B11542082
M. Wt: 198.30 g/mol
InChI Key: FAKMKFOVSMUNOO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is equally intriguing. Let’s break it down: It consists of a spirocyclopropane-fused indene core, with additional cyclopropane rings. The name hints at its complex arrangement of carbon atoms, which form a unique three-dimensional structure.

Preparation Methods

Synthetic Routes:

    Cyclopropanation Reactions: One approach involves cyclopropanating an appropriate precursor. For instance, a cyclopropane ring can be introduced via a Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation.

    Indene Formation: The indene moiety can be synthesized through Diels-Alder reactions or other methods.

    Spirocyclopropane Formation: The spirocyclopropane linkage can be constructed using cyclopropanation reactions or other strategies.

Industrial Production:

Industrial-scale synthesis typically involves efficient and scalable methods. due to the compound’s complexity, no specific industrial process is widely established.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidative reactions, potentially leading to functional group modifications.

    Reduction: Reduction reactions can transform the cyclopropane or indene rings.

    Substitution: Substituents on the cyclopropane or indene rings can be modified.

Common Reagents and Conditions:

    Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Various nucleophiles (e.g., Grignard reagents, amines) under appropriate conditions.

Major Products:

The specific products depend on the reaction conditions and substituents. Variations in the spirocyclopropane and indene rings lead to diverse outcomes.

Scientific Research Applications

    Chemistry: This compound serves as a challenging synthetic target, inspiring novel methodologies.

    Biology: Its unique structure may interact with biological targets, making it relevant for drug discovery.

    Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism remains an active area of research. It could modulate specific protein targets or cellular pathways.

Properties

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C15H18/c1-2-14(3-4-14)12-8(1)11-9-7-10(9)13(12)15(11)5-6-15/h1-2,8-13H,3-7H2

InChI Key

FAKMKFOVSMUNOO-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=CC3C2C4C5CC5C3C46CC6

Origin of Product

United States

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